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Introduction

Lipid nanoparticles (LNPs) have become a leading platform for the delivery of nucleic acid
therapeutics, such as small interfering RNA (siRNA) and messenger RNA (MRNA). A critical
component of these LNPs is the ionizable cationic lipid, which is essential for encapsulating the
nucleic acid payload and facilitating its release into the cytoplasm of target cells. Dlin-MeOH is
an ionizable lipid used in the formulation of LNPs for drug delivery systems. This document
provides a detailed, step-by-step guide for the assembly of LNPs using a Dlin-MeOH-like
ionizable lipid, with Dlin-MC3-DMA serving as a well-characterized and representative example.
The protocols outlined below cover lipid stock solution preparation, LNP assembly using
various mixing techniques, and post-formation processing and characterization.

Data Presentation

The following tables summarize key quantitative data related to the formulation and
characterization of DIin-MC3-DMA-containing LNPs, which can serve as a benchmark for Dlin-
MeOH LNP assembly.

Table 1: Lipid Formulation Composition
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Component Molar Ratio (%) Role in LNP Formulation
lonizable cationic lipid for
Dlin-MC3-DMA 50 nucleic acid encapsulation and
endosomal escape
Helper lipid providing structural
DSPC 10 p _ piep _ J
stability to the bilayer
Stabilizes the LNP structure
Cholesterol 38.5 o )
and aids in membrane fusion
PEGylated lipid to control
DMG-PEG 2000 15 particle size and prevent

aggregation

Table 2: Microfluidic Assembly Parameters and Resulting LNP Characteristics
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Resulting LNP
Parameter Value o Reference
Characteristic

Flow Rate Ratio Decreased particle
(FRR) 31 size with increasing [1]
(Aqueous:Ethanol) FRR

Decreased particle

Total Flow Rate (TFR) 2 - 20 mL/min size with increasing [1][2]
TFR
o ) Influences particle
Lipid Concentration 2-125mM ] [3][4]
size

i ) . Dependent on FRR,
Resulting Particle Size

~50 - 100 nm TFR, and lipid
(Z-average) .
concentration
Indicates a
Polydispersity Index 0.5 monodisperse and
<0.
(PDI) homogeneous LNP
population

High encapsulation

Encapsulation efficiency is
. > 90% : .
Efficiency achievable with
microfluidics

Experimental Protocols

Protocol 1: Preparation of Lipid Stock Solutions in
Ethanol

This protocol describes the preparation of individual lipid stock solutions, which will be
combined to form the final lipid mixture for LNP assembly.

Materials:

e DIlin-MC3-DMA (or Dlin-MeOH)
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e 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
e Cholesterol
o 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)
o Absolute ethanol (RNase-free)
» Sterile, RNase-free glass vials
o Calibrated pipettes
Procedure:
e Dlin-MC3-DMA Solution:
o Accurately weigh the desired amount of DIin-MC3-DMA into a tared glass vial.
o Add absolute ethanol to achieve a final concentration of 75 mg/mL.
o Ensure the lipid is completely dissolved and the solution is clear.
o DSPC Solution:
o Weigh 10 mg of DSPC into a tared glass vial.
o Add 1.0 mL of absolute ethanol to achieve a concentration of 10 mg/mL.
o Vortex or mix until the solution is clear.
» Cholesterol Solution:
o Weigh 10 mg of cholesterol into a tared glass vial.

o Add 1.0 mL of absolute ethanol to achieve a concentration of 10 mg/mL. Note: Cholesterol
may have limited solubility at higher concentrations.

o Ensure the solution is clear.
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 DMG-PEG 2000 Solution:
o Weigh 10 mg of DMG-PEG 2000 into a tared glass vial.
o Add 1.0 mL of absolute ethanol to achieve a concentration of 10 mg/mL.
o Mix until the solution is clear.

o Preparation of the Complete Lipid Mixture:

o To achieve the molar ratio of 50:10:38.5:1.5 (Dlin-MC3-DMA:DSPC:Cholesterol:DMG-PEG
2000), combine the stock solutions in the appropriate volumes. For example, pipette 13.3
pL of the DIin-MC3-DMA solution, 24.6 pL of the DSPC solution, 46.4 uL of the cholesterol
solution, and 11.7 L of the DMG-PEG 2000 solution.

o Mix the solutions thoroughly to obtain a clear and homogenous lipid mixture. This mixture
contains approximately 19 ug of total lipid per uL of ethanol.

Protocol 2: Preparation of Nucleic Acid Solution

Materials:

e SiRNA or mRNA

 Citrate buffer (10 mM, pH 4.0, RNase-free)
+ RNase-free microcentrifuge tubes
Procedure:

e Prepare a 1 mg/mL stock solution of the nucleic acid in 10 mM citrate buffer (pH 4.0). The
acidic pH is crucial for the protonation of the ionizable lipid, which facilitates its interaction
with the negatively charged nucleic acid.

Protocol 3: LNP Assembly via Microfluidic Mixing

Microfluidic mixing is a highly reproducible method for producing LNPs with a uniform size
distribution.
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Materials:

Complete lipid mixture in ethanol (from Protocol 1)

Nucleic acid solution in citrate buffer (from Protocol 2)

Microfluidic mixing device (e.g., NanoAssembilr)

Syringe pumps

RNase-free tubing and collection tubes
Procedure:

o Load the complete lipid mixture into one syringe and the nucleic acid solution into another
syringe.

o Set the flow rate ratio (FRR) of the aqueous to ethanolic phase, typically at 3:1.
o Set the total flow rate (TFR), for example, at 12 mL/min.

« Initiate the flow to mix the two solutions in the microfluidic cartridge. The rapid mixing of the
ethanol and aqueous phases leads to a decrease in solvent polarity, triggering the self-
assembly of the lipids into LNPs encapsulating the nucleic acid.

o Collect the resulting LNP suspension in an RNase-free tube.

Protocol 4: LNP Assembly via Vortex Mixing

This method is a simpler alternative for small-scale LNP preparation.
Materials:

o Complete lipid mixture in ethanol (from Protocol 1)

» Nucleic acid solution in citrate buffer (from Protocol 2)

e \ortex mixer
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* RNase-free microcentrifuge tubes
Procedure:

e In an RNase-free 1.5 mL tube, prepare the diluted lipid mix by adding the complete lipid mix
solution and adjusting the ethanol volume. For example, add 21 pL of the lipid mix and 9 pL
of ethanol.

» In a separate RNase-free tube, prepare the nucleic acid buffer solution. For example, add 80
pL of 10 mM citrate buffer (pH 4) and 10 pL of the 1.0 mg/mL nucleic acid stock.

e Set the vortex mixer to a moderate speed.

o While vortexing the nucleic acid solution, quickly add the 30 pL of the diluted lipid-ethanol
mixture.

» Continue vortexing for an additional 20-30 seconds.

 Incubate the resulting LNP suspension at room temperature for up to 15 minutes.

Protocol 5: Purification and Buffer Exchange by Dialysis

This step is crucial to remove ethanol and exchange the acidic buffer for a physiological pH
buffer.

Materials:

e LNP suspension

o Dialysis cassette (e.g., MWCO 3.5 kDa)

o Phosphate-buffered saline (PBS), pH 7.4 (sterile, RNase-free)
e Stir plate and stir bar

» Beaker

Procedure:
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Transfer the LNP suspension into a dialysis cassette.

Place the cassette in a beaker with PBS (at least 1000 times the volume of the LNP
suspension).

Stir the PBS at 4°C for at least 1 hour, with several buffer changes to ensure complete
removal of ethanol and buffer exchange.

After dialysis, carefully remove the LNP solution from the cassette and transfer it to a sterile,
RNase-free tube.

The final LNP formulation can be sterilized by passing it through a 0.22 pum filter.

Protocol 6: LNP Characterization

1. Particle Size and Polydispersity Index (PDI) Measurement:

Use Dynamic Light Scattering (DLS) to determine the Z-average patrticle size and PDI.
Dilute the LNP suspension in PBS to an appropriate concentration for measurement.
. Encapsulation Efficiency Measurement (RiboGreen Assay):

The RiboGreen assay is a fluorescence-based method to quantify the amount of
encapsulated nucleic acid.

Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.qg.,
0.5% Triton X-100).

The encapsulation efficiency is calculated as: ((Fluorescence after lysis - Fluorescence
before lysis) / Fluorescence after lysis) x 100%

Mandatory Visualization
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1. Solution Preparation

Prepare Lipid Stock Solutions Prepare Nucleic Acid Solution
(Dlin-MeOH, DSPC, Cholesterol, PEG-Lipid) (SIRNA/mRNA) in
in Ethanol Acidic Buffer (pH 4.0)

2. LNP Assembly (Mixing)

Mixing Method

Vortexing

' Microfluidics '—

.

(F:ipette Mixing '

J

/3. Downstream Processing & Characterization\

Purification & Buffer Exchange
(e.g., Dialysis against PBS pH 7.4)

Characterization
- Size & PDI (DLS)
- Encapsulation Efficiency
- Zeta Potential

Final LNP Formulation

Click to download full resolution via product page

Caption: Workflow for Dlin-MeOH LNP Assembly.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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